N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-3-4-11-23-18-9-8-17(12-15(18)6-10-20(23)24)22-27(25,26)19-13-16(21)7-5-14(19)2/h5,7-9,12-13,22H,3-4,6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVMBACIHHNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the Butyl Group: The butyl group is introduced via alkylation, using butyl bromide and a strong base such as sodium hydride.
Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the quinoline core, converting it to tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Azido or thiol-substituted sulfonamides.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the quinoline core can engage in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide
Uniqueness
Compared to similar compounds, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzene-1-sulfonamide stands out due to the presence of the 5-chloro-2-methylbenzenesulfonamide group, which can enhance its binding affinity and specificity towards certain biological targets. This unique structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzene-1-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 394.92 g/mol. Its structure features a tetrahydroquinoline moiety linked to a sulfonamide group, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄ClN₂O₃S |
| Molecular Weight | 394.92 g/mol |
| LogP | 4.4262 |
| Polar Surface Area | 46.17 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis, leading to potential anticancer effects.
Target Enzymes
- Thioredoxin Reductase : Inhibition of this enzyme can trigger apoptosis in cancer cells.
- Topoisomerases : The compound may interfere with DNA unwinding and replication.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related quinoline derivatives can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.
Antimicrobial Properties
The sulfonamide group in the compound contributes to its antimicrobial activity. Similar compounds have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving inhibition of folic acid synthesis.
Case Studies
-
Anticancer Activity :
- A study evaluated the effects of various quinoline derivatives on human tumor cell lines (e.g., HepG2 and MCF7). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
- Reference : Research showed that modifications in the side chains of quinoline compounds significantly affected their antitumor potency.
-
Antimicrobial Effects :
- A series of sulfonamide derivatives were tested against common pathogens using disk diffusion methods. Compounds showed varying degrees of inhibition with MIC values as low as 15.62 µg/mL against Candida albicans.
- Reference : The study highlighted the potential of these compounds as broad-spectrum antimicrobial agents.
Q & A
Q. What are the recommended synthetic strategies for preparing N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzene-1-sulfonamide?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
- Step 1 : Prepare the tetrahydroquinoline core by cyclizing a substituted aniline derivative under acidic or basic conditions.
- Step 2 : Introduce the butyl group at the N1 position via alkylation using 1-bromoalkane or similar reagents.
- Step 3 : Sulfonamide formation: React the tetrahydroquinoline intermediate with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .
- Key Considerations : Optimize reaction time, temperature (e.g., reflux at 40–60°C), and stoichiometry to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is often required .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the tetrahydroquinoline and benzene rings. Key signals include the sulfonamide NH (~10–12 ppm) and the 2-oxo group (carbonyl ~170–180 ppm in -NMR) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting [M+H] or [M+Na] peaks corresponding to the molecular formula .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Variable Substituents : Systematically modify the butyl chain (e.g., branched vs. linear alkyl groups), the chloro/methyl positions on the benzene ring, or the 2-oxo group to assess impacts on target binding (e.g., enzyme inhibition).
- Assay Design : Test derivatives in enzyme inhibition assays (e.g., dihydropteroate synthase for antibacterial activity) or receptor-binding assays (e.g., fluorescence polarization for affinity measurements).
- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent changes with binding energy differences .
Q. What mechanistic hypotheses explain the compound’s potential enzyme inhibition?
- Methodological Answer :
- Hypothesis : The sulfonamide group may act as a transition-state analog, competitively binding to the active site of enzymes like dihydropteroate synthase. The tetrahydroquinoline core could enhance hydrophobic interactions with the enzyme’s pocket .
- Validation : Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Use site-directed mutagenesis on the target enzyme to identify critical binding residues .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?
- Methodological Answer :
- Contextual Factors : Evaluate assay conditions (e.g., cell line specificity, concentration ranges). For example, anti-inflammatory activity (e.g., COX-2 inhibition) may dominate at lower concentrations, while apoptosis induction (anticancer) requires higher doses .
- Omics Integration : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways in treated cells. Cross-reference with databases like KEGG to contextualize observed effects .
Q. What experimental approaches are suitable for studying metabolic stability and pharmacokinetics?
- Methodological Answer :
- In Vitro Assays :
- Microsomal Stability : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life () and intrinsic clearance .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- In Vivo Studies : Administer the compound to rodents and collect plasma samples at timed intervals. Use non-compartmental analysis (WinNonlin) to calculate AUC, , and bioavailability .
Q. How can toxicity profiling be conducted to prioritize derivatives for preclinical trials?
- Methodological Answer :
- In Vitro Toxicity :
- hERG Assay : Use patch-clamp electrophysiology to assess cardiac liability.
- Hepatotoxicity : Measure ALT/AST release in HepG2 cells.
- In Vivo Acute Toxicity : Dose rodents (OECD Guideline 423) and monitor mortality, organ histopathology, and hematological parameters .
Specialized Methodological Questions
Q. What crystallography or computational modeling strategies elucidate this compound’s binding mode?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., enzyme). Use synchrotron radiation for high-resolution data collection (0.9–1.5 Å). Refine structures with Phenix or CCP4 .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS/AMBER) over 100+ ns to analyze binding stability and conformational changes .
Q. How can researchers investigate synergistic effects with other therapeutic agents?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method. Treat cells with varying ratios of the compound and a partner drug (e.g., cisplatin). Calculate CI values using CompuSyn software (CI < 1 indicates synergy) .
- Transcriptomic Profiling : Identify overlapping or complementary pathways affected by the combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
